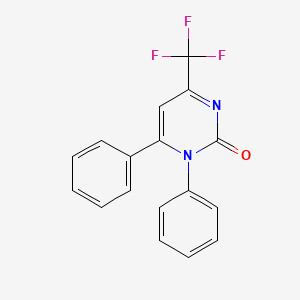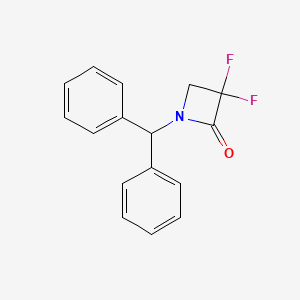
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. β-lactams are significant due to their presence in various antibiotics, including penicillins and cephalosporins . The unique structure of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- makes it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- typically involves the cycloaddition of ketenes to Schiff bases. This reaction is highly stereoselective and can be achieved using various starting materials, including vanillin . The key step involves the generation of a zwitterionic intermediate, which undergoes electrocyclic reaction to form the β-lactam ring .
Industrial Production Methods
For industrial production, a practical synthetic approach involves the use of 4-acetoxy-2-azetidinone as an intermediate. This method avoids the need for tedious and costly separation steps and improves the overall yield, making it more economical for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a substituent on the β-lactam ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted β-lactams, which can be further functionalized for different applications .
Scientific Research Applications
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential antibacterial properties due to its β-lactam structure.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- involves its interaction with bacterial enzymes. The β-lactam ring targets and inhibits the activity of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Penicillins: β-lactam antibiotics with a similar core structure but different side chains.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.
Carbapenems: β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamase enzymes.
Uniqueness
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new antibiotics and studying β-lactam chemistry .
Properties
CAS No. |
651312-17-3 |
|---|---|
Molecular Formula |
C16H13F2NO |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
1-benzhydryl-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C16H13F2NO/c17-16(18)11-19(15(16)20)14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
ATMWTYPQWCFDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)
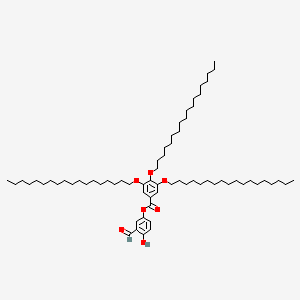
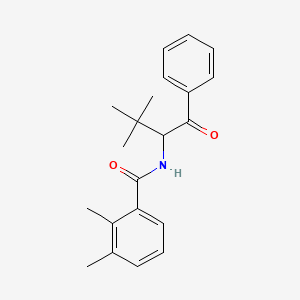
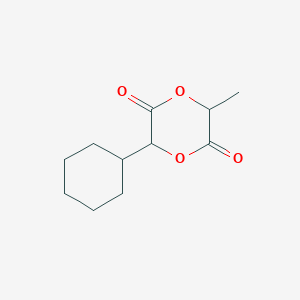
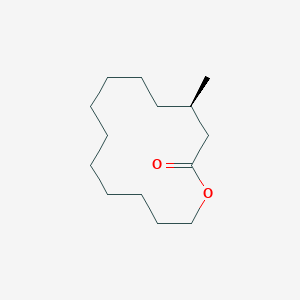
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
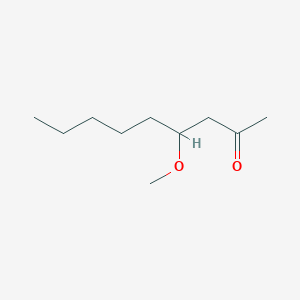
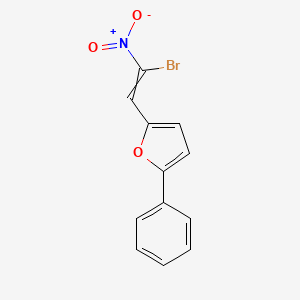

![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
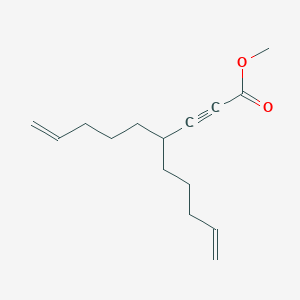
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

